Z-Lvg-chn2
Overview
Description
Z LVG CHN2 is a tripeptide derivative and a cell-permeable, irreversible inhibitor of cysteine proteinase. It mimics part of the human cysteine proteinase-binding center and has shown inhibition effects on herpes simplex virus (HSV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z LVG CHN2 is synthesized by mimicking the proteinase-binding center of cystatin C, a human cysteine proteinase inhibitor. The synthesis involves the preparation of a tripeptide derivative that includes the amino acids leucine, valine, and glycine, followed by the addition of a nitrile group to form the final compound .
Industrial Production Methods
The industrial production of Z LVG CHN2 involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of high-purity Z LVG CHN2 .
Chemical Reactions Analysis
Types of Reactions
Z LVG CHN2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile group.
Substitution: Substitution reactions can occur at the amino acid residues to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
Z LVG CHN2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and proteinase inhibition.
Biology: Employed in research on proteinase activity and inhibition in various biological systems.
Medicine: Investigated for its potential therapeutic effects against viral infections, including HSV and SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and proteinase inhibitors .
Mechanism of Action
Z LVG CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It binds to the active site of the enzyme, mimicking the natural substrate and preventing the enzyme from catalyzing its normal reactions. This inhibition blocks the replication of viruses such as HSV and SARS-CoV-2 by targeting the viral cysteine proteinases .
Comparison with Similar Compounds
Similar Compounds
MDL-28170: Another cysteine proteinase inhibitor with similar antiviral properties.
VBY-825: A cysteine proteinase inhibitor used in antiviral research.
ONO 5334: Known for its inhibitory effects on cysteine proteinases
Uniqueness
Z LVG CHN2 is unique due to its specific inhibition of HSV and SARS-CoV-2 replication, making it a valuable compound in antiviral research. Its ability to mimic the human cysteine proteinase-binding center sets it apart from other inhibitors .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMQWXJLDORCJ-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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